

An In-depth Technical Guide to MMV006833: A Novel Antimalarial Compound Targeting PfSTART1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMV006833

Cat. No.: B15561811

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of the antimalarial compound **MMV006833**. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-infective agents. This document details the compound's mechanism of action, summarizes its key chemical and biological data, and provides detailed protocols for relevant experimental assays.

Chemical Structure and Physicochemical Properties

MMV006833, also referred to as M-833, is an aryl amino acetamide that has been identified as a potent inhibitor of *Plasmodium falciparum*, the deadliest species of malaria parasite.^{[1][2]} Its chemical identity and known physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of MMV006833

Identifier	Value
IUPAC Name	2-(cyclohexylamino)-N-[2-chloro-4-methyl-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Molecular Formula	C ₁₉ H ₂₈ ClN ₃ O ₃ S
SMILES	<chem>ClC1=C(S(N2CCCC2)(=O)=O)C=C(OCC(NC3CCCCC3)=O)C(C)=C1</chem>
CAS Number	701253-55-6

Table 2: Physicochemical Properties of MMV006833

Property	Value	Source
Molecular Weight	414.95 g/mol	MedChemExpress
LogP (Predicted)	<5	MDPI
Cytotoxicity (CC ₅₀ in Huh-7 cells)	> 100 µM	MedChemExpress

Biological Activity and Mechanism of Action

MMV006833 exhibits potent activity against the blood stages of *Plasmodium falciparum*, specifically by inhibiting the development of the parasite at the ring stage.^{[1][2]} Recent studies have identified the parasite's StAR-related lipid transfer protein 1 (PfSTART1) as the direct molecular target of **MMV006833**.^{[1][2][3]}

PfSTART1 is believed to play a crucial role in the transfer of phospholipids from the host red blood cell or the parasite's own membranes to the nascent parasitophorous vacuole membrane (PVM).^[3] This membrane expansion is essential for the parasite's growth and differentiation from the initially invasive merozoite form into the larger, amoeboid ring stage.

By binding to and inhibiting PfSTART1, **MMV006833** disrupts this vital lipid trafficking process. This leads to a failure in the proper formation and expansion of the PVM, ultimately arresting the parasite's development and leading to its death.^{[1][2][4]} The inhibitory effect of **MMV006833**

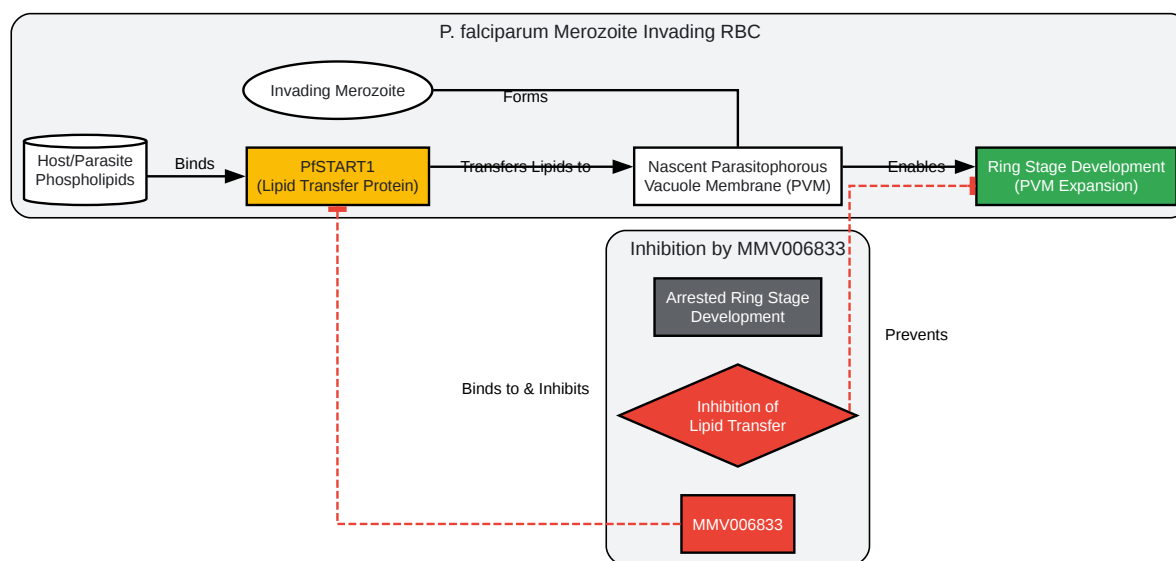
is potent, with a half-maximal effective concentration (EC_{50}) against the *P. falciparum* 3D7 strain as detailed in the table below.

Table 3: In Vitro Antiplasmodial Activity of MMV006833

Parameter	Value	Cell Line	Source
EC_{50}	0.23 μ M (95% CI: 0.19-0.27 μ M)	<i>P. falciparum</i> 3D7	ResearchGate

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for **MMV006833**, from target engagement to the ultimate biological outcome.



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Mechanism of **MMV006833** Action

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **MMV006833**'s antiplasmodial activity.

Plasmodium falciparum Asexual Blood Stage Culture

P. falciparum parasites (e.g., 3D7 strain) are cultured in vitro using human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 24 mM NaHCO₃, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Parasite growth and morphology are monitored daily by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of the test compound.

- **Parasite Synchronization:** Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population for the assay.
- **Compound Preparation:** **MMV006833** is serially diluted in complete culture medium in a 96-well microtiter plate to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
- **Assay Setup:** Synchronized ring-stage parasites are diluted to a parasitemia of approximately 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to the wells of the 96-well plate containing the diluted compound.
- **Incubation:** The plate is incubated for 72 hours under standard culture conditions to allow for parasite replication.
- **Lysis and Staining:** After incubation, the cells are lysed, and the parasite DNA is stained using a SYBR Green I lysis buffer.
- **Data Acquisition:** The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I.

- **Data Analysis:** The fluorescence readings are normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

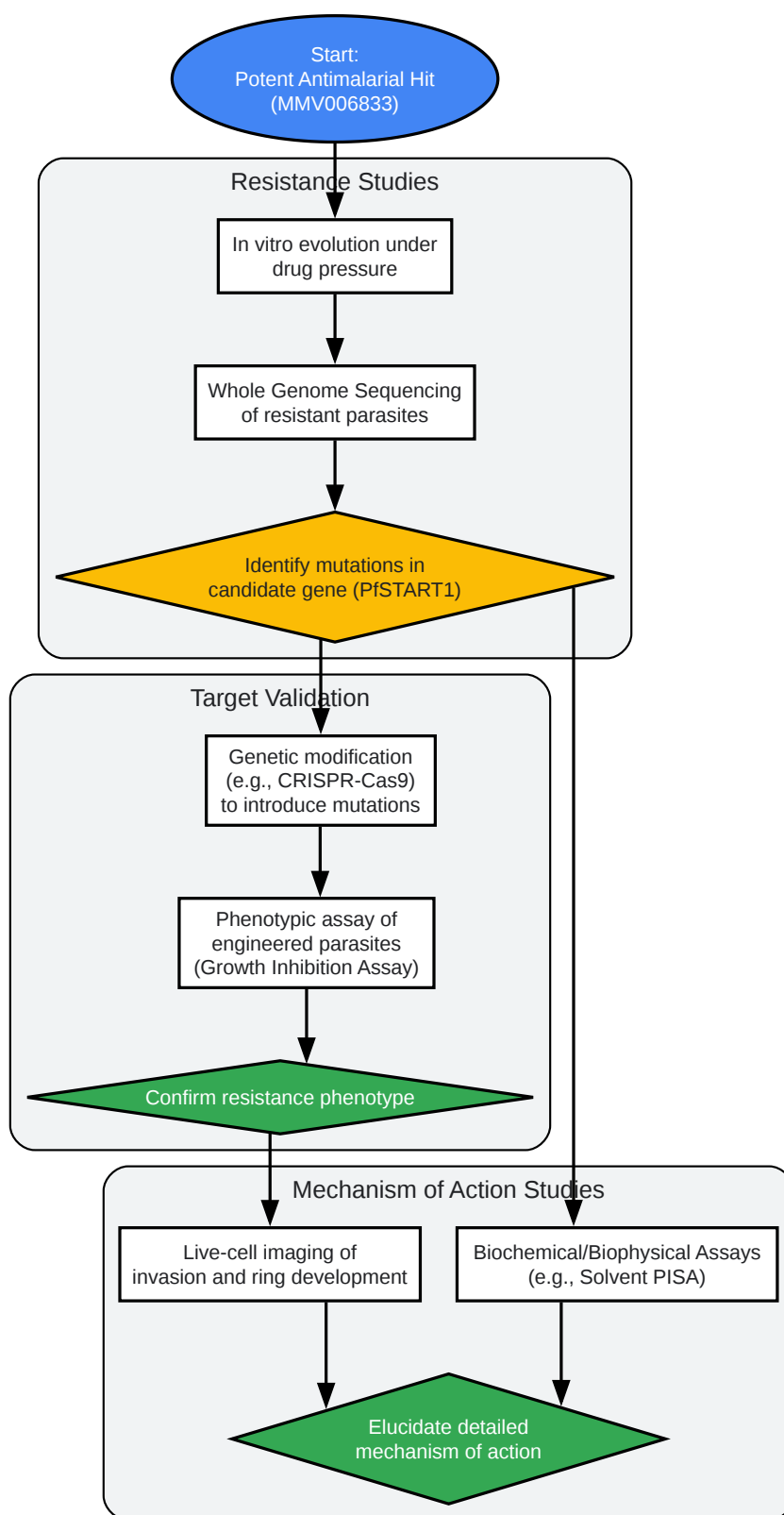
Nanoluciferase (Nluc)-based Invasion Assay

This assay is used to specifically assess the effect of compounds on merozoite invasion of red blood cells.

- **Parasite Line:** A *P. falciparum* line expressing a secreted Nanoluciferase reporter (e.g., Hyp1-Nluc 3D7) is used.
- **Schizont Purification:** Late-stage schizonts are purified from the culture using a density gradient (e.g., Percoll).
- **Compound Treatment:** Purified schizonts are treated with the test compound (e.g., **MMV006833**) or a vehicle control for a defined period.
- **Invasion:** The treated schizonts are mixed with fresh, uninfected red blood cells and incubated to allow for merozoite egress and invasion.
- **Removal of Uninvaded Merozoites:** After the invasion period, the culture is treated with a selective agent (e.g., sorbitol) to lyse any remaining schizonts and uninvaded merozoites, leaving only the newly formed ring-stage parasites.
- **Lysis and Luminescence Measurement:** The remaining ring-stage parasites are lysed, and the Nanoluciferase substrate is added. The resulting luminescence is measured using a luminometer.
- **Data Analysis:** The luminescence signal, which is proportional to the number of successfully invaded parasites, is normalized to the vehicle control to determine the percentage of invasion inhibition.

Experimental Workflow for Target Validation

The following diagram outlines a typical experimental workflow for validating the target and mechanism of action of a compound like **MMV006833**.



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Target Validation Workflow

Conclusion

MMV006833 represents a promising new class of antimalarial compounds with a novel mechanism of action targeting the essential lipid transfer protein PfSTART1. Its potent activity against the ring stage of *P. falciparum* and its distinct mode of action make it a valuable lead compound for further drug development efforts aimed at combating the global threat of malaria. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of **MMV006833** and its analogues.

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- To cite this document: BenchChem. [An In-depth Technical Guide to MMV006833: A Novel Antimalarial Compound Targeting PfSTART1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561811#chemical-structure-and-properties-of-mmV006833]

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